
Live-Cell Imaging with Fluorescently Labeled
C10 Ceramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: C10 Ceramide

Cat. No.: B022337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ceramides are bioactive sphingolipids that play a crucial role as signaling molecules in a

variety of cellular processes, including apoptosis, cell cycle regulation, and cellular stress

responses. The acyl chain length of ceramide influences its biological function and subcellular

localization. C10 ceramide, a short-chain ceramide, is cell-permeable and has been utilized as

a tool to study the effects of elevated ceramide levels in living cells. By labeling C10 ceramide
with a fluorescent probe, its uptake, trafficking, and localization can be visualized in real-time

using fluorescence microscopy. This allows for a dynamic understanding of its role in cellular

signaling pathways.

This document provides detailed application notes and protocols for the use of fluorescently

labeled C10 ceramide in live-cell imaging. It is intended for researchers, scientists, and

professionals in drug development who are interested in studying ceramide metabolism and

signaling.
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The selection of a suitable fluorescent probe is critical and depends on the specific

experimental requirements, including the available microscope filter sets and the potential for

multicolor imaging. The following table summarizes key quantitative parameters for commonly

used fluorophores conjugated to short-chain ceramides.
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Fluorophor
e

Excitation
Max (nm)

Emission
Max (nm)

Working
Concentrati
on (µM)

Incubation
Time (min)

Key
Characteris
tics

NBD ~465 ~535 1 - 5 15 - 60

Environment-

sensitive,

Golgi

accumulation,

prone to

photobleachi

ng.[1][2][3]

BODIPY FL ~505 ~515 0.1 - 5 15 - 30

Bright and

photostable,

can form

excimers at

high

concentration

s leading to a

red shift in

emission.[4]

[5][6]

BODIPY TR ~589 ~617 1 - 5 15 - 30

Red-shifted

emission,

suitable for

multicolor

imaging.

COUPY ~540 ~650+ 1 - 5 15 - 30

Far-red

emitting,

large Stokes

shift, good for

reducing

autofluoresce

nce.
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Protocol 1: Live-Cell Imaging of Fluorescent C10
Ceramide Distribution
This protocol describes the staining of live cells with fluorescently labeled C10 ceramide to

visualize its subcellular localization and trafficking.

Materials:

Fluorescently labeled C10 ceramide (e.g., NBD-C10-ceramide or BODIPY-C10-ceramide)

Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES)

Cells cultured on glass-bottom dishes or chamber slides

Confocal or fluorescence microscope with appropriate filter sets and an environmental

chamber (37°C, 5% CO2)

Dimethyl sulfoxide (DMSO) for preparing stock solutions

Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom dish or chamber

slide suitable for live-cell imaging.

Preparation of Staining Solution:

Prepare a 1 mM stock solution of the fluorescently labeled C10 ceramide in DMSO.

For BSA complexation (recommended for improved solubility and delivery), gently mix the

fluorescent ceramide stock solution with a fatty acid-free BSA solution in imaging medium

to achieve a final working concentration of 1-5 µM.[7] A 1:1 molar ratio of ceramide to BSA

is often used.

Incubate the ceramide-BSA complex for 15-30 minutes at 37°C.[2]

Cell Staining:
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Remove the culture medium from the cells and wash once with pre-warmed live-cell

imaging medium.

Add the staining solution to the cells.

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.[2] The optimal

time may vary depending on the cell type and experimental goals.

Washing: Remove the staining solution and wash the cells two to three times with pre-

warmed live-cell imaging medium to remove the unbound probe.[1]

Imaging: Immediately image the cells using a confocal or fluorescence microscope equipped

with an environmental chamber to maintain 37°C and 5% CO2. Use the appropriate laser

lines and emission filters for the chosen fluorophore.

Protocol 2: Induction and Imaging of Ceramide-Mediated
Apoptosis
This protocol outlines a method to induce apoptosis using a higher concentration of

fluorescently labeled C10 ceramide and to visualize its localization during this process.

Materials:

Same as Protocol 1

Apoptosis indicator (e.g., Annexin V-FITC or a caspase activity reporter) for co-staining

(optional)

Procedure:

Cell Preparation: As described in Protocol 1.

Preparation of Staining/Induction Solution: Prepare a working solution of fluorescently

labeled C10 ceramide at a higher concentration (e.g., 10-50 µM) in live-cell imaging

medium. The optimal concentration for inducing apoptosis should be determined empirically

for each cell line.

Cell Treatment:
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Remove the culture medium and wash cells with pre-warmed imaging medium.

Add the C10 ceramide solution to the cells.

Time-Lapse Imaging:

Immediately begin acquiring images using a confocal microscope with an environmental

chamber.

Capture images at regular intervals (e.g., every 5-15 minutes) for a period of several hours

to monitor the dynamic changes in ceramide localization and cell morphology

characteristic of apoptosis (e.g., cell shrinkage, membrane blebbing).

(Optional) Co-staining for Apoptosis: At the end of the time-lapse experiment, or in a

separate endpoint assay, co-stain the cells with an apoptosis marker according to the

manufacturer's protocol to confirm the induction of apoptosis.

Visualizations
Ceramide-Induced Apoptosis Signaling Pathway
Ceramide can initiate apoptosis through multiple signaling cascades. It can activate stress-

activated protein kinases and protein phosphatases, leading to the dephosphorylation and

inactivation of pro-survival proteins and the activation of pro-apoptotic factors.[8][9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b022337?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9374036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2493052/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Environmental Stress / Cytokine Receptor

Sphingomyelinase (SMase)

C10 Ceramide

hydrolysis of

Sphingomyelin

Protein Phosphatase 2A (PP2A)

activates

SAPK/JNK Pathway

activates

Akt (pro-survival)

inactivates

Apoptosis

inhibits

Mitochondrion

Caspase Activation

cytochrome c release

Click to download full resolution via product page

Caption: Ceramide-Induced Apoptosis Pathway.

Experimental Workflow for Live-Cell Imaging

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b022337?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the general workflow for a live-cell imaging experiment using

fluorescently labeled C10 ceramide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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